N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core, like n-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide, have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that the compound may interact with a variety of targets, depending on the specific disease context.
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to the compound’s therapeutic effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole compounds , it is likely that this compound affects multiple pathways. These could include pathways related to bacterial, viral, and leishmanial infections, among others.
Pharmacokinetics
It is known that 1,2,4-oxadiazole heterocycles are bioisosteres of amides and show better hydrolytic and metabolic stability . This suggests that this compound may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
Given the compound’s potential anti-bacterial, anti-viral, and anti-leishmanial activities , it is likely that it leads to the inhibition or death of the targeted pathogens at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases . The interaction with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate . Additionally, this compound can bind to specific proteins, altering their conformation and affecting their function .
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, this compound affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function . For example, the compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active site of enzymes, inhibiting their catalytic activity by forming stable enzyme-inhibitor complexes . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These interactions can result in changes in cellular processes, such as cell proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and the development of resistance . These findings highlight the importance of considering the temporal effects of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and the disruption of essential cellular processes . Therefore, careful consideration of dosage is crucial when using this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with key enzymes. The compound can inhibit enzymes involved in glycolysis, the citric acid cycle, and fatty acid metabolism . These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, this compound can affect the activity of cytochrome P450 enzymes, influencing the metabolism of other drugs and xenobiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells by membrane transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall efficacy in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of carboxylic acids with amidoximes under uronium activation conditions, yielding 1,2,4-oxadiazoles in high yields . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and fungi.
Material Science: It is used in the development of high-energy materials and as a component in organic electronics.
Agriculture: The compound exhibits antibacterial activity against plant pathogens, making it a candidate for use in agricultural chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the oxadiazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to other oxadiazole derivatives .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-21-16(25-23-10)11-6-8-12(9-7-11)22-15(24)13-4-2-3-5-14(13)17(18,19)20/h2-9H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKZYWUBDMNPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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